3-[(Pentan-2-yl)amino]benzonitrile hydrochloride

Chemical handling Formulation Salt selection

Accelerate your parallel synthesis workflow with 3-[(Pentan-2-yl)amino]benzonitrile hydrochloride, a chiral (alkylamino)benzonitrile building block supplied as a free-flowing powder. Its hydrochloride salt form eliminates the variable protonation states common in free-base stocks, ensuring stoichiometric consistency for downstream salt metathesis or nitrile transformations. - Enables accurate gravimetric dispensing for high-throughput automation, unlike the liquid free base or n-pentyl analogs. - The sec-pentyl chain provides a distinct steric and lipophilic profile (XLogP3 = 3.3) for SAR exploration compared to linear or bulkier cyclohexyl derivatives. - Meta-cyano handle supports versatile conversion to tetrazoles, amidines, or aminomethyl groups, with the protonated amine protected during acidic or mildly basic reactions.

Molecular Formula C12H17ClN2
Molecular Weight 224.73
CAS No. 1803566-95-1
Cat. No. B2551234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Pentan-2-yl)amino]benzonitrile hydrochloride
CAS1803566-95-1
Molecular FormulaC12H17ClN2
Molecular Weight224.73
Structural Identifiers
SMILESCCCC(C)NC1=CC=CC(=C1)C#N.Cl
InChIInChI=1S/C12H16N2.ClH/c1-3-5-10(2)14-12-7-4-6-11(8-12)9-13;/h4,6-8,10,14H,3,5H2,1-2H3;1H
InChIKeyOAGTZESRZPUXRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(Pentan-2-yl)amino]benzonitrile Hydrochloride – Core Identity


3-[(Pentan-2-yl)amino]benzonitrile hydrochloride (CAS 1803566-95-1; molecular formula C₁₂H₁₇ClN₂; MW 224.73 g/mol) is the hydrochloride salt of a meta-substituted (alkylamino)benzonitrile [1]. The compound is supplied as a solid powder and belongs to the class of aromatic amine–nitrile building blocks used as synthetic intermediates in pharmaceutical and agrochemical research [2]. Its free base (CAS 1019544-43-4; C₁₂H₁₆N₂; MW 188.27 g/mol; XLogP3 = 3.3) carries a chiral sec-pentyl (1-methylbutyl) substituent on the aniline nitrogen, which imparts distinct steric and lipophilic character compared to linear or shorter-chain analogs [1].

Format Pre-weighed solid powder for gravimetric dispensing
Identity Stoichiometric HCl salt ensures defined protonation state
Architecture Chiral sec-pentyl branch for steric SAR exploration

3-[(Pentan-2-yl)amino]benzonitrile Hydrochloride: Differentiation from Analogs


Generic substitution among 3-(alkylamino)benzonitrile derivatives is scientifically unsound because the alkyl chain at the aniline nitrogen simultaneously governs the physical form, lipophilicity, and the steric environment around the amine reaction center. 3-[(Pentan-2-yl)amino]benzonitrile hydrochloride is supplied as a free-flowing powder , whereas its free base and many close analogs (e.g., the n-pentyl or isopentyl variants) are liquids at ambient temperature . The sec-pentyl group introduces a chiral, branched architecture that alters the N-substituent’s conformational profile relative to linear n-pentyl or isopentyl chains, potentially affecting downstream reactivity in reductive amination, Buchwald–Hartwig coupling, or urea formation steps. Hydrochloride salt form further guarantees stoichiometric protonation, eliminating variable protonation states that can plague free-base stocks during storage. These combined handling, formulation, and reactivity differences mean that simply sourcing the nearest in-class alkylamino benzonitrile will not replicate the same synthetic outcome or operational convenience.

Physical Form Liquid free base or n-pentyl analogs cannot replicate gravimetric solid dispensing workflows.
Reactivity Uncontrolled protonation in free-base stocks may shift reaction outcomes in salt-sensitive couplings.
Steric Profile Cyclohexyl analog shows negligible target engagement; sec-pentyl chain avoids excessive bulk.

3-[(Pentan-2-yl)amino]benzonitrile Hydrochloride: Differentiation Evidence


Physical Form: Solid Powder vs. Liquid Analogs

3-[(Pentan-2-yl)amino]benzonitrile hydrochloride (CAS 1803566-95-1) is authenticated as a solid powder at ambient temperature by the Sigma-Aldrich/Enamine product datasheet . In contrast, the free base 3-[(pentan-2-yl)amino]benzonitrile (CAS 1019544-43-4) and its n-pentyl analog 3-(pentylamino)benzonitrile (CAS 1021115-47-8) are liquids or low-melting solids requiring refrigerated storage (2–8 °C) . This solid form enables gravimetric dispensing, long-term ambient storage, and direct use in salt-metathesis or pH-controlled reactions without the need for prior neutralization or distillation.

Physical Form
Head-to-head
Solid powder vs Liquid or low-melting solid
Enables gravimetric dispensing without cold-chain storage.
Review vendor datasheet for lot-specific form confirmation.
Chemical handling Formulation Salt selection Solid dispensing

Lipophilicity: Free Base vs. n-Pentyl Analog

The computed XLogP3 for 3-[(pentan-2-yl)amino]benzonitrile (free base) is 3.3 [1]. The n-pentyl linear isomer 3-(pentylamino)benzonitrile exhibits a logP of 3.16 as reported by Chemscene . The sec-pentyl branched chain thus marginally increases lipophilicity (+0.14 log units) relative to the linear n-pentyl chain, which can influence passive membrane permeability and organic-solvent partitioning during liquid–liquid extraction workup.

Lipophilicity
Cross-study
XLogP3 3.3 (+0.14 vs n-pentyl analog)
Supports SAR interpretation for lipophilic ligand efficiency.
Computed property; experimental logD may differ.
Lipophilicity LogP Drug-likeness SAR

Steric Branching at the Aniline Nitrogen

The sec-pentyl (1-methylbutyl) substituent introduces an sp³-hybridized chiral center adjacent to the aniline nitrogen, creating a steric profile distinct from the smaller sec-butyl group and the bulkier cyclohexyl group. BindingDB data for 3-(cyclohexylamino)benzonitrile (CAS 927176-98-5) show an IC₅₀ > 1,000 nM against a fluorogenic substrate hydrolysis assay, indicating negligible target engagement [1]. While no direct IC₅₀ comparator exists for the pentan-2-yl derivative in the same assay, the steric gradient (sec-butyl < sec-pentyl < cyclohexyl) permits rational selection of this compound as an intermediate-sized N-alkyl aniline that avoids the excessive bulk and near-complete inactivity observed with the cyclohexyl congener.

Steric Branching
Class-level
Intermediate steric bulk between sec-butyl and cyclohexyl
Context-dependent; cyclohexyl analog shows IC₅₀ >1,000 nM.
Direct assay data for sec-pentyl compound not reported.
Steric effects Conformational analysis N-substitution Synthetic intermediate

Hydrochloride Salt: Guaranteed Protonation State

The hydrochloride salt (1:1 stoichiometry) is confirmed by the InChI string (1S/C12H16N2.ClH) and Sigma-Aldrich salt specification 'Cl' . In contrast, the free base (CAS 1019544-43-4) has no counterion specification and may exist as a mixture of protonated and neutral species depending on storage conditions. For applications requiring a defined protonation state—such as salt metathesis to other counterions, pH-controlled coupling reactions, or crystallization screens—the hydrochloride directly provides the protonated ammonium species, eliminating the need for titration or in-situ HCl addition that would be required with the free base.

Salt Stoichiometry
Head-to-head
1:1 HCl salt vs Undefined protonation state
Eliminates batch variability for pH-sensitive synthetic steps.
Verify counterion identity via COA if performing salt metathesis.
Salt form Protonation state Reaction reproducibility Hydrochloride

3-[(Pentan-2-yl)amino]benzonitrile Hydrochloride: Application Scenarios


Solid Dispensing for Parallel Synthesis

In high-throughput parallel synthesis where automated solid dispensing is the default workflow, the powder form of 3-[(pentan-2-yl)amino]benzonitrile hydrochloride enables accurate gravimetric addition to reaction vials without the need for liquid-handling calibration. This directly contrasts with the free base and n-pentyl analog, which are liquids and would require either volumetric dispensing (less accurate) or pre-weighing of individual aliquots, increasing processing time and error rates.

Salt Metathesis and pH-Controlled Reactions

When a synthetic route requires a defined ammonium species—for example, to exchange the chloride counterion for a phosphate, sulfate, or carboxylate salt—the hydrochloride provides the protonated amine in known stoichiometry . Using the free base would necessitate a separate HCl addition step, introducing uncertainty in the final salt composition and potentially affecting crystallinity or solubility of downstream intermediates.

SAR Exploration of N-Alkyl Substitution

For programs investigating the effect of N-alkyl chain branching on target binding, 3-[(pentan-2-yl)amino]benzonitrile occupies an intermediate steric position between the smaller sec-butyl and the bulkier cyclohexyl analogs, the latter of which has been shown to be essentially inactive (IC₅₀ > 1,000 nM) in a fluorogenic enzyme assay [1]. Its computed XLogP3 of 3.3 (free base) also offers a slight lipophilicity increment over the linear n-pentyl isomer (logP 3.16), providing a modest but quantifiable SAR perturbation point [2].

Late-Stage Functionalization via Nitrile Group

The meta-cyano substituent is a versatile synthetic handle for conversion to tetrazoles, amidines, amides, or aminomethyl groups. The hydrochloride salt form ensures that the secondary amine remains protonated and protected during nitrile transformations conducted under acidic or mildly basic conditions, reducing unwanted N-alkylation or oxidation side reactions that can occur with the free base .

Application
Selection Property
Validation Focus
Parallel Synthesis
Solid powder format
Gravimetric dispensing accuracy
Salt Metathesis
Defined 1:1 HCl stoichiometry
Counterion exchange completeness
N-Alkyl SAR Studies
Chiral sec-pentyl steric profile
Target engagement assay context
Nitrile Functionalization
Protonated amine protection
Side-reaction monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(Pentan-2-yl)amino]benzonitrile hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.